

# An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 2-Amino-5-nitrobenzotrifluoride

Cat. No.: B089659

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Nitro-3-(trifluoromethyl)aniline (CAS No. 393-11-3). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-androgen drug flutamide, and also finds applications in the development of agrochemicals and as a research tool in areas such as nitric oxide photodonors.

## Molecular Structure and Properties

4-Nitro-3-(trifluoromethyl)aniline is a substituted aniline containing both a nitro ( $-NO_2$ ) group and a trifluoromethyl ( $-CF_3$ ) group attached to the benzene ring. These electron-withdrawing groups significantly influence the chemical reactivity and physical properties of the molecule.

The molecular structure is as follows:

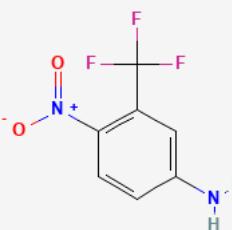


Table 1: Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)aniline

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	206.12 g/mol	<a href="#">[1]</a>
CAS Number	393-11-3	<a href="#">[1]</a>
Appearance	Yellow to orange crystalline powder	<a href="#">[2]</a>
Melting Point	125-129 °C	<a href="#">[1]</a>
Boiling Point	326.4 °C at 760 mmHg (Predicted)	N/A
Density	1.503 g/cm <sup>3</sup>	N/A
Solubility	Sparingly soluble in water. Soluble in DMSO and methanol.	N/A

## Spectroscopic Data

The structural features of 4-Nitro-3-(trifluoromethyl)aniline have been characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

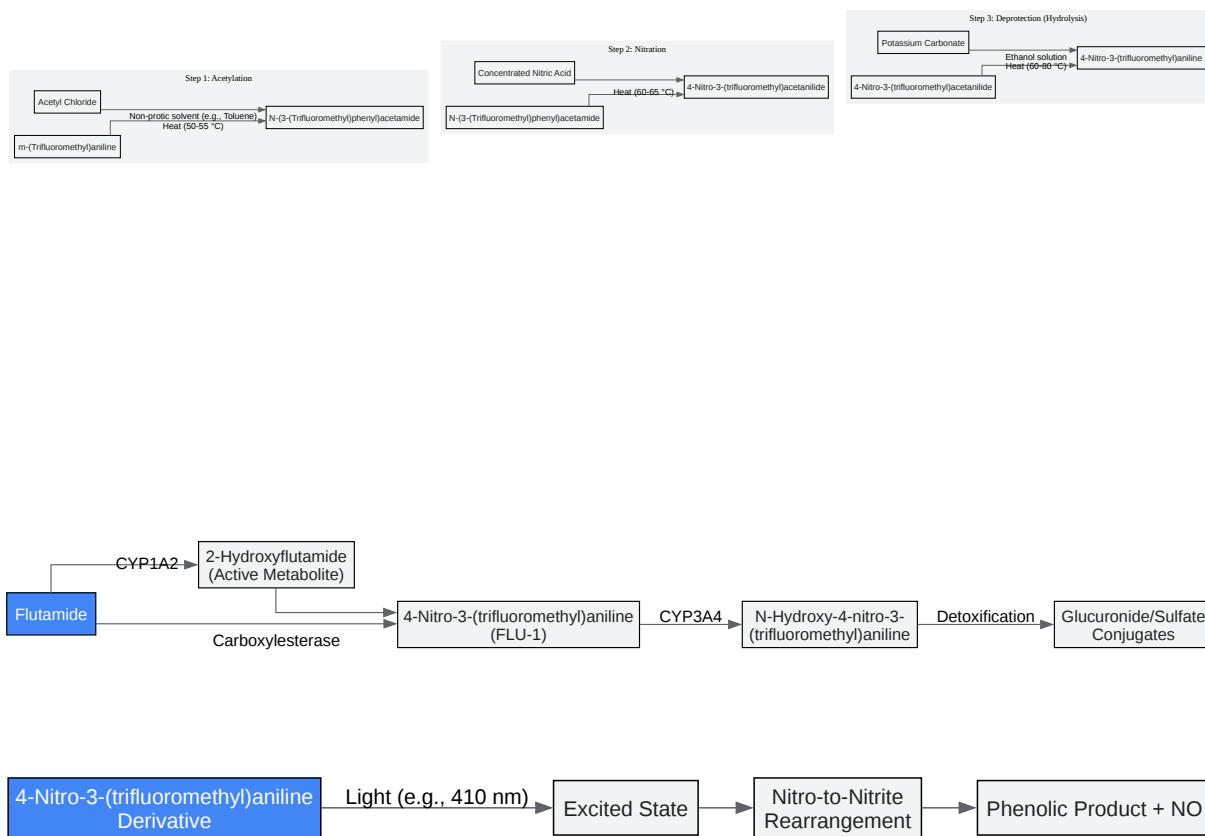
Technique	Key Data and Observations	Source
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ): δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, -NH <sub>2</sub> ), 7.32 (d, J=9.3 Hz, 1H).	[3]
<sup>13</sup> C NMR	(100 MHz, DMSO-d <sub>6</sub> ): δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz, C-CF <sub>3</sub> ), 121.7 (q, J=272.5 Hz, CF <sub>3</sub> ).	[3]
FT-IR (KBr)	ν (cm <sup>-1</sup> ): 3535, 3434 (N-H stretching), 1635 (N-H bending), 1592, 1520 (N-O stretching of NO <sub>2</sub> ), 1119 (C-F stretching).	[3][4]
Mass Spec.	MS (EI): m/z 206 (M <sup>+</sup> ).	[5][6]

## Experimental Protocols

### Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

A common and efficient method for the preparation of 4-Nitro-3-(trifluoromethyl)aniline involves a three-step process starting from m-(trifluoromethyl)aniline.[7] This method is advantageous due to its high yield and relatively simple procedures.[7]

Experimental Workflow: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089659#molecular-structure-of-4-nitro-3-trifluoromethyl-aniline]

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